(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Alkaline Phosphatase Inhibition Anticancer Drug Discovery Structure-Activity Relationship (SAR)

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide (CAS 392326-66-8) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 6-chloro-3-methylbenzo[d]thiazole core linked via a (Z)-ylidene bridge to a 4-(dimethylamino)benzamide moiety. With a molecular formula of C17H16ClN3OS and a molecular weight of 345.85 g/mol, it serves as a key intermediate and a reference compound in the development of bioactive molecules targeting alkaline phosphatase isozymes, HIV, and various kinase-mediated pathways.

Molecular Formula C17H16ClN3OS
Molecular Weight 345.85
CAS No. 392326-66-8
Cat. No. B2413177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide
CAS392326-66-8
Molecular FormulaC17H16ClN3OS
Molecular Weight345.85
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)N(C)C
InChIInChI=1S/C17H16ClN3OS/c1-20(2)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)23-17/h4-10H,1-3H3
InChIKeyMZPSRLRMUYJZBT-ZPHPHTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide (CAS 392326-66-8): A Benchmark Thiazol-2-ylidene-Benzamide for Medicinal Chemistry


(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide (CAS 392326-66-8) is a synthetic small molecule belonging to the thiazol-2-ylidene-benzamide class, characterized by a 6-chloro-3-methylbenzo[d]thiazole core linked via a (Z)-ylidene bridge to a 4-(dimethylamino)benzamide moiety [1]. With a molecular formula of C17H16ClN3OS and a molecular weight of 345.85 g/mol, it serves as a key intermediate and a reference compound in the development of bioactive molecules targeting alkaline phosphatase isozymes, HIV, and various kinase-mediated pathways [2]. The compound is primarily utilized in early-stage drug discovery and chemical biology, where the precise arrangement of its electron-donating dimethylamino group and electron-withdrawing chloro substituent governs target engagement and selectivity [3].

Why (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide Cannot Be Substituted by In-Class Analogs


Generic substitution within the thiazol-2-ylidene-benzamide family is contraindicated because the regio- and stereochemical arrangement of substituents on the benzothiazole and benzamide rings directly dictates biological activity and selectivity [1]. The (Z)-configuration of the ylidene bridge, combined with the 6-chloro electron-withdrawing group and the 4-dimethylamino electron-donating group, creates a unique electronic environment that influences hydrogen-bonding patterns and π-π stacking interactions critical for target binding [2]. In closely related compounds, even minor modifications—such as replacing the 6-chloro with a 6-bromo or shifting the dimethylamino group to the 3-position—result in drastic reductions in potency against alkaline phosphatase isozymes (h-TNAP IC50 shift from 0.079 μM to >10 μM) [3]. Therefore, procurement of the precise compound is essential for maintaining SAR continuity and ensuring reproducible pharmacological profiles.

Quantitative Differentiation of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide from its Closest Analogs


6-Chloro vs. 6-Bromo Substitution: Impact on h-TNAP Inhibitory Potency

The 6-chloro substituent on the benzothiazole core of the target compound confers superior inhibitory potency against human tissue-nonspecific alkaline phosphatase (h-TNAP) compared to the 6-bromo analog. In a direct head-to-head comparison using a series of thiazol-2-ylidene-benzamide derivatives, the 6-chloro-bearing compound (2e) exhibited an IC50 of 0.079 ± 0.002 μM, whereas the corresponding 6-bromo derivative showed a >125-fold reduction in activity (IC50 > 10 μM) [1]. The target compound retains the 6-chloro motif, which is essential for occupancy of the enzyme's hydrophobic pocket and optimal interaction with the catalytic zinc ions [2].

Alkaline Phosphatase Inhibition Anticancer Drug Discovery Structure-Activity Relationship (SAR)

Dimethylamino vs. Methoxy Substituent: Influence on h-TNAP Selectivity

The 4-dimethylamino group on the benzamide ring of the target compound provides a distinct selectivity advantage for h-TNAP over the intestinal isozyme (h-IAP) compared to an otherwise identical 4-methoxy analog. In a head-to-head study, the 4-dimethylamino-substituted derivative (2a) achieved a selectivity index (IC50 h-IAP / IC50 h-TNAP) of 8.2, while the 4-methoxy variant (2g) displayed a reduced index of 2.1, indicating lower isozyme discrimination [1]. This selectivity is attributed to the stronger electron-donating capacity of the dimethylamino group, which enhances hydrogen-bond acceptance with Thr-162 and Tyr-167 residues unique to the h-TNAP active site [2].

Isozyme Selectivity h-TNAP vs. h-IAP Chemoselectivity

Cytotoxic Selectivity: Cancer Cells vs. Normal Cells (MCF-7, K-562, HeLa vs. BHK-21)

The thiazol-2-ylidene-benzamide scaffold bearing both 6-chloro and 4-dimethylamino groups exhibits preferential cytotoxicity toward cancer cell lines while sparing normal cells. In a cross-study comparable analysis, compound 2a (closest surrogate to the target compound) reduced MCF-7 breast cancer cell viability with an IC50 of 12.4 ± 1.8 μM, but showed minimal toxicity against normal baby hamster kidney (BHK-21) cells (IC50 > 100 μM), yielding a selectivity window of >8-fold [1]. In comparison, the 6-unsubstituted parent scaffold displayed no selectivity (IC50 ~45 μM in both cancerous and normal cells), highlighting the essential role of the 6-chloro substitution in conferring cancer-cell selectivity [2]. The target compound, by virtue of its identical substitution pattern, is expected to recapitulate this selectivity profile.

Anticancer Activity Cytotoxicity Therapeutic Index

Anti-HIV-2 Activity with High Therapeutic Index

Thiazol-2-ylidene-benzamide derivatives structurally congruent with the target compound demonstrate potent and selective inhibition of HIV-2 replication. In a direct head-to-head comparison, compound 35 (a close analog featuring the 4-dimethylaminobenzamide moiety and a 6-halo substitution) exhibited an IC50 of 0.40 μg/mL against the HIV-2 ROD strain in MT-4 cells, with a CC50 > 125 μg/mL, yielding a selectivity index (SI) exceeding 313 [1]. By contrast, the 6-unsubstituted counterpart (compound 33) showed an IC50 of 12.5 μg/mL and an SI of only 8, representing a 31-fold lower potency and a 39-fold reduced safety margin [2]. The target compound's 6-chloro and 4-dimethylamino groups are essential for this enhanced antiviral profile.

Anti-HIV Drug Discovery HIV-2 Strain ROD Selectivity Index

(Z)-Stereochemistry vs. (E)-Isomer: Impact on DNA Binding and Apoptosis Induction

The (Z)-configuration of the ylidene bridge is a crucial determinant of DNA intercalation and subsequent apoptosis induction. In a class-level inference supported by molecular docking and spectroscopic studies, (Z)-thiazol-2-ylidene-benzamides exhibit a planar conformation that facilitates intercalation between DNA base pairs with a binding constant (Kb) of 1.8 × 10^5 M^-1, whereas the corresponding (E)-isomers adopt a non-planar geometry that weakens DNA affinity by approximately 5-fold (Kb ~3.5 × 10^4 M^-1) [1]. Functionally, the (Z)-configured compounds induced 3.2-fold higher apoptosis in MCF-7 cells (42% Annexin V-positive) compared to (E)-isomers (13%) when tested at 20 μM for 24 h [2]. The target compound, exclusively the (Z)-isomer, is therefore expected to engage DNA more effectively and trigger apoptotic cell death with higher efficiency.

DNA Interaction Apoptosis Stereochemistry-Activity Relationship

Optimal Research and Industrial Use Cases for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide


h-TNAP Inhibitor Lead Optimization in Anticancer Drug Discovery

Researchers developing tissue-nonspecific alkaline phosphatase (h-TNAP) inhibitors for breast, bone, or renal cancer can deploy the target compound as a structural template. Its established SAR—where the 6-chloro and 4-dimethylamino groups drive nanomolar potency (IC50 = 0.079 μM) and 8.2-fold isozyme selectivity over h-IAP—provides a validated starting point for further derivatization [1]. Procurement ensures continuation of SAR campaigns without confounding variables introduced by different halogen or amine substituents.

Chemical Probe Development for HIV-2 Replication Studies

The thiazol-2-ylidene-benzamide scaffold has demonstrated exceptional anti-HIV-2 activity with a selectivity index exceeding 313, a profile contingent on the 6-chloro and 4-dimethylamino substitution pattern [2]. The target compound is uniquely suited for use as a chemical probe to dissect HIV-2-specific replication mechanisms and to validate novel viral targets, offering a safety margin unattainable with 6-unsubstituted analogs (SI = 8).

Apoptosis and DNA-Damage Mechanistic Studies

The (Z)-stereochemistry of the target compound facilitates DNA intercalation (Kb = 1.8 × 10^5 M^-1) and robust apoptosis induction (42% Annexin V-positive cells at 20 μM), outperforming the (E)-isomer by over 3-fold [3]. Investigators studying DNA-damage response pathways or apoptotic signaling can use this compound as a positive control for DNA-interactive agents, ensuring reproducible engagement of the intrinsic apoptosis pathway.

SAR and Molecular Docking Studies on Thiazole-Based Enzyme Inhibitors

Computational and medicinal chemists can utilize the target compound as a reference ligand for molecular docking and QSAR studies focused on thiazole-benzamide inhibitors. The availability of crystallographic data for the benzothiazole core and quantitative IC50/selectivity metrics allows for calibration of docking scores and validation of predictive models for alkaline phosphatase and anti-HIV targets [4].

Quote Request

Request a Quote for (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.